Butanedioic acid, sulfo-, 4-dodecyl 1-(2-propenyl) ester, sodium salt

Emulsion Polymerization Latex Technology Particle Size Control

Butanedioic acid, sulfo-, 4-dodecyl 1-(2-propenyl) ester, sodium salt (CAS 94227-22-2), commonly referred to as sodium dodecyl allyl sulfosuccinate, is a specialized anionic surfactant within the sulfosuccinate ester class. It is distinguished by the presence of a polymerizable allyl group, classifying it as a reactive surfactant or 'surfmer'.

Molecular Formula C19H33NaO7S
Molecular Weight 428.5 g/mol
CAS No. 94227-22-2
Cat. No. B12678881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButanedioic acid, sulfo-, 4-dodecyl 1-(2-propenyl) ester, sodium salt
CAS94227-22-2
Molecular FormulaC19H33NaO7S
Molecular Weight428.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC(CCC)OC(=O)CC(C(=O)OCC=C)S(=O)(=O)[O-].[Na+]
InChIInChI=1S/C19H34O7S.Na/c1-4-7-8-9-10-11-13-16(12-5-2)26-18(20)15-17(27(22,23)24)19(21)25-14-6-3;/h6,16-17H,3-5,7-15H2,1-2H3,(H,22,23,24);/q;+1/p-1
InChIKeyMSYOTMBLCPLHFQ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for Butanedioic Acid, Sulfo-, 4-Dodecyl 1-(2-Propenyl) Ester, Sodium Salt (CAS 94227-22-2): A Polymerizable Sulfosuccinate Surfactant


Butanedioic acid, sulfo-, 4-dodecyl 1-(2-propenyl) ester, sodium salt (CAS 94227-22-2), commonly referred to as sodium dodecyl allyl sulfosuccinate, is a specialized anionic surfactant within the sulfosuccinate ester class. It is distinguished by the presence of a polymerizable allyl group, classifying it as a reactive surfactant or 'surfmer' [1]. This dual functionality—surface activity coupled with the capacity for covalent integration into polymer backbones—differentiates it from conventional non-polymerizable sulfosuccinates and other anionic surfactants, positioning it as a critical raw material for advanced emulsion polymerization processes where enhanced latex stability and reduced surfactant migration are paramount [1].

1 Polymerizable allyl-functional surfactant (surfmer) for emulsion polymerization research
2 Covalent grafting onto polymer particles reduces surfactant migration and desorption
3 Supports synthesis of sub-100 nm latex with enhanced colloidal stability

Why Butanedioic Acid, Sulfo-, 4-Dodecyl 1-(2-Propenyl) Ester, Sodium Salt Cannot Be Substituted by General-Purpose Sulfosuccinates


Generic sulfosuccinate surfactants, such as dioctyl sodium sulfosuccinate (AOT) or simple sodium alkyl sulfosuccinates, provide only transient, physical surface stabilization. In contrast, the allyl moiety of CAS 94227-22-2 enables covalent grafting onto polymer particles during emulsion polymerization. This fundamental mechanistic difference leads to quantifiably distinct outcomes: substitution with a non-polymerizable counterpart results in larger particle sizes, altered polymerization kinetics, and inferior latex stability due to surfactant desorption [1][2]. These performance gaps cannot be bridged by merely adjusting the dosage of conventional surfactants, making direct, data-driven selection critical for scientifically rigorous formulations.

Particle size increase
Non-polymerizable sulfosuccinates cannot match the nano-latex particle sizes achieved with covalent grafting; resulting particles may be significantly larger.
Altered polymerization kinetics
Without the allyl moiety, surfactant concentration effects on reaction rate may invert, disrupting process control and reproducibility.
Reduced colloidal stability
Physically adsorbed surfactants are prone to desorption under shear or dilution, compromising latex stability and film properties.

Quantitative Differentiation Data for Butanedioic Acid, Sulfo-, 4-Dodecyl 1-(2-Propenyl) Ester, Sodium Salt Against In-Class Analogs


Head-to-Head Latex Particle Size Reduction vs. Surfactant-Free Emulsion Polymerization

In semibatch emulsion polymerization of butyl acrylate, the polymerizable surfactant sodium dodecyl allyl sulfosuccinate (JS-2) reduces the final latex particle size to as low as 90 nm. In the same system, a surfactant-free technique yields particle sizes normally greater than 300 nm [1]. This represents a particle size reduction of over 3-fold, a critical advantage for applications requiring high surface area or nanoscale latex.

Particle Size Reduction
Head-to-head
~90 nm vs >300 nm (≥3-fold reduction)
Enables nano-latex synthesis unattainable without polymerizable surfactant
Semibatch butyl acrylate; JS-2 in initial charge
Emulsion Polymerization Latex Technology Particle Size Control

Critical Micelle Concentration (CMC) Advantage Over Conventional Surfactant SLS

The critical micelle concentration (CMC) of sodium dodecyl allyl sulfosuccinate (TREM LF-40) is 3.2 mM, compared to approximately 7 mM for the conventional anionic surfactant sodium lauryl sulfate (SLS) [1]. Its polymeric counterpart, poly(TREM), exhibits a much lower CMC of 0.27 mM, but the target compound achieves a 2.2-fold lower CMC than SLS while retaining the reactive allyl functionality.

CMC Comparison
Head-to-head
3.2 mM vs ~7 mM (2.2-fold lower)
Effective surface activity at reduced surfactant loading
40 °C, max. bubble pressure method
Surface Tension Micellization Emulsion Polymerization

Molecular Packing Density vs. Polymeric Analog (Adsorption Area)

On polystyrene latex particles, the saturation adsorption area (as) of TREM LF-40 is 55.4 Ų/molecule, indicating a tightly packed monolayer. In contrast, its homopolymeric version, poly(TREM), occupies 478 Ų/molecule due to its extended conformation with loops and tails [1]. This 8.6-fold difference in molecular footprint directly impacts the efficiency of surface coverage and the resulting colloidal stability.

Adsorption Area
Head-to-head
55.4 Ų/molecule vs 478 Ų/molecule (8.6-fold smaller)
More efficient surface coverage and colloidal stability
On 92 nm polystyrene latex, 40 °C
Interfacial Adsorption Colloid Stability Polymer Latex

Differentiated Polymerization Kinetics vs. Non-Polymerizable Counterpart

In emulsion polymerization of vinyl acetate, increasing the concentration of the polymerizable surfactant TREM LF-40 led to a decrease in the overall polymerization rate, whereas its hydrogenated (non-polymerizable) derivative exhibited the opposite behavior—the rate increased with increasing surfactant concentration [1]. This inversion in kinetic behavior is attributed to the allyl group's participation in copolymerization and chain transfer reactions.

Kinetic Inversion
Head-to-head
Rate decreases with increasing [surfmer] vs increases with hydrogenated analog
Allyl moiety dictates unique kinetic behavior; requires tailored protocols
Vinyl acetate batch calorimetry
Polymerization Kinetics Surfmer Reactivity Vinyl Acetate

Improved Particle Surface Charge Density Over Conventional SDS

Analysis of JS-2-stabilized polybutyl acrylate latexes reveals that the polymerizable surfactant significantly increases particle surface charge density relative to systems using only conventional sodium dodecyl sulfate (SDS) [1]. The chemically incorporated surfactant provides permanent charge stabilization, whereas physically adsorbed SDS is susceptible to desorption under shear or upon dilution.

Surface Charge Density
Reported
Significantly increased charge density vs SDS-stabilized latex
Permanent charge stabilization reduces coagulum and improves shear stability
Qualitative comparison; exact values not specified
Zeta Potential Colloidal Stability Surfmer Performance

Validated Application Scenarios for Butanedioic Acid, Sulfo-, 4-Dodecyl 1-(2-Propenyl) Ester, Sodium Salt Based on Comparative Evidence


Synthesis of Sub-100 nm Acrylic Latex Nanoparticles for High-Performance Coatings

Utilize the compound's demonstrated ability to reduce polybutyl acrylate latex particle size to approximately 90 nm—over 3-fold smaller than surfactant-free synthesis (>300 nm) [1]. This capability is essential for producing nano-latex binders with high surface area, improved film formation, and superior mechanical properties in architectural and industrial coatings. The permanent chemical anchoring prevents surfactant migration, enhancing water resistance.

Formulation Design for Vinyl Acetate-Based Adhesives Requiring Controlled Kinetics

Leverage the unique kinetic behavior where increasing the concentration of this polymerizable surfactant decreases the polymerization rate, a behavior opposite to that of its non-polymerizable counterpart [2]. This property allows process engineers to fine-tune reaction rates and latex particle size distributions by adjusting surfactant feed protocols, an advantage not available with conventional sulfosuccinates.

Low-Surfactant, High-Stability Emulsion Polymerization Processes

Exploit the compound's lower CMC (3.2 mM) compared to conventional sodium lauryl sulfate (≈7 mM) and its tightly packed interfacial adsorption (55.4 Ų/molecule) [3]. This enables effective nucleation and stabilization at reduced surfactant loadings, minimizing residual surfactant in the final product and improving the environmental profile and performance of adhesives, binders, and textile coatings.

Copolymerizable Emulsifier for Soapless Emulsion Systems

Capitalize on the compound's allyl functionality to create 'soapless' latexes where the surfactant is covalently bound to the polymer particles [1][4]. This eliminates surfactant desorption issues common with physically adsorbed stabilizers like SDS, yielding latex products with superior electrolyte stability, freeze-thaw resistance, and reduced foam formation—key requirements in pressure-sensitive adhesives and medical-grade polymer dispersions.

Application
Selection Property
Validation Focus
Nano-latex synthesis for high-performance coatings
Covalent surfactant grafting for particle size reduction
Latex particle size distribution and film water resistance
Vinyl acetate adhesive formulation with controlled kinetics
Allyl-dependent kinetic behavior for rate control
Reaction calorimetry and particle size distribution
Low-surfactant, high-stability emulsion polymerization
Lower CMC and tight interfacial packing efficiency
Surfactant loading reduction and latex stability
Soapless latex systems with bound surfactant
Polymerizable allyl group for covalent anchoring
Electrolyte stability and freeze-thaw resistance
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